4-({3-[(2-Methylpropoxy)carbonyl]phenyl}amino)-4-oxobutanoic acid
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Overview
Description
3-({3-[(2-METHYLPROPOXY)CARBONYL]PHENYL}CARBAMOYL)PROPANOIC ACID is a synthetic organic compound with a complex structure It is characterized by the presence of a propanoic acid moiety linked to a phenyl group, which is further substituted with a carbamoyl group and a 2-methylpropoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-[(2-METHYLPROPOXY)CARBONYL]PHENYL}CARBAMOYL)PROPANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phenylcarbamoyl intermediate: This step involves the reaction of a phenylamine derivative with a suitable carbonyl compound to form the phenylcarbamoyl intermediate.
Introduction of the 2-methylpropoxycarbonyl group: The intermediate is then reacted with 2-methylpropyl chloroformate under basic conditions to introduce the 2-methylpropoxycarbonyl group.
Formation of the final product: The final step involves the reaction of the intermediate with a propanoic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of 3-({3-[(2-METHYLPROPOXY)CARBONYL]PHENYL}CARBAMOYL)PROPANOIC ACID may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-({3-[(2-METHYLPROPOXY)CARBONYL]PHENYL}CARBAMOYL)PROPANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or propoxycarbonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-({3-[(2-METHYLPROPOXY)CARBONYL]PHENYL}CARBAMOYL)PROPANOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({3-[(2-METHYLPROPOXY)CARBONYL]PHENYL}CARBAMOYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-({3-[(2-ETHYLPROPOXY)CARBONYL]PHENYL}CARBAMOYL)PROPANOIC ACID
- 3-({3-[(2-METHYLPROPOXY)CARBONYL]PHENYL}CARBAMOYL)BUTANOIC ACID
- 3-({3-[(2-METHYLPROPOXY)CARBONYL]PHENYL}CARBAMOYL)ACETIC ACID
Uniqueness
3-({3-[(2-METHYLPROPOXY)CARBONYL]PHENYL}CARBAMOYL)PROPANOIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H19NO5 |
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Molecular Weight |
293.31 g/mol |
IUPAC Name |
4-[3-(2-methylpropoxycarbonyl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H19NO5/c1-10(2)9-21-15(20)11-4-3-5-12(8-11)16-13(17)6-7-14(18)19/h3-5,8,10H,6-7,9H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
JQBDIBGWMXOAMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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